1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one
Description
1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one (molecular formula: C₁₃H₁₆N₂O, MW: 216.28) is a spiroheterocyclic compound featuring a fused isoquinoline-piperidine core. Its synthesis typically involves the reaction of homophthalic anhydride with ketimines derived from heterocyclic amines, such as pyridin-3-ylmethanamine, followed by cyclization . Structural characterization via X-ray crystallography and DFT calculations reveals conformational stability in both crystalline hydrate and aqueous states, a rare feature attributed to intramolecular hydrogen bonding and steric constraints . Derivatives of this compound often include substitutions at the 2- and 4-positions, such as pyridinylmethyl or piperidine-1-carbonyl groups, which modulate pharmacological activity .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1'-methylspiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C14H18N2O/c1-16-8-6-14(7-9-16)10-11-4-2-3-5-12(11)13(17)15-14/h2-5H,6-10H2,1H3,(H,15,17) |
InChI Key |
VJAVBQMQGUUBRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one typically involves cyclization reactions. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Three-Component Reaction
A one-pot synthesis involves isatin, malononitrile, and phthalhydrazide in the presence of piperidine as a catalyst. Ethanol emerged as the optimal solvent, yielding the spiro compound with 91% efficiency under ultrasonic irradiation at room temperature .
| Parameter | Methanol | Ethanol | Water | Acetonitrile | THF |
|---|---|---|---|---|---|
| Time (h) | 1.5 | 0.5 | 2 | 2 | 3 |
| Yield (%) | 84 | 91 | 68 | 65 | 70 |
Key Insight : Ethanol’s low toxicity and cost-effectiveness make it a preferred solvent for scalable synthesis .
Spiro-Coupling via Homophthalic Anhydride
Homophthalic anhydride reacts with ketimines derived from heterocyclic ketones (e.g., N-(methylpiperidine-4-ylidene)-N-(pyridin-3-ylmethyl)amine) to form spiro compounds. This method achieves 93% yield for the parent compound, with derivatives isolated via chromatography .
Hydrogenation and Functional Group Activation
The compound undergoes hydrogenation under Pd/C catalysis to introduce a tert-butyloxycarbonyl (Boc) group. Subsequent deprotection with HCl in dioxane yields hydrochloride salts, useful for further derivatization .
Reaction Sequence :
Coupling with Furoxan Derivatives
The spiro compound reacts with furoxan derivatives (e.g., 4-nitrophenyl-1,2,5-oxadiazole 2-oxide) to form biologically active hybrids. This involves alkylation at the piperidine nitrogen, as seen in 10d and 10e .
Conformational Flexibility
Theoretical studies (ab initio and DFT) reveal that derivatives like 6a adopt antiperiplanar conformations due to steric and electronic factors. This flexibility influences reactivity in substitution reactions .
Crystallographic Insights
X-ray analysis of the parent compound’s hydrate form shows hydrogen bonding and solvent-mediated conformational changes, critical for understanding its stability in solution .
Hazard and Handling Considerations
The dihydrochloride salt of this compound exhibits acute toxicity and skin/eye irritation , necessitating strict handling protocols .
Scientific Research Applications
1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and natural product analogs.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can enhance the compound’s affinity and selectivity for its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Spiro Compounds with Alternative Aromatic Systems
3,4-Dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one Structure: Replaces the isoquinoline moiety with a naphthalene ring. Pharmacology: Acts as a potassium-competitive acid blocker (P-CAB) targeting H⁺/K⁺-ATPase, with compound 4d showing potent gastric acid secretion inhibition (IC₅₀ = 0.03 μM in rats) . Key Difference: The naphthalene core enhances lipophilicity, improving binding to hydrophobic pockets of H⁺/K⁺-ATPase compared to the isoquinoline system .
1'-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one Structure: Incorporates a benzopyran ring instead of isoquinoline. Key Difference: The oxygen atom in benzopyran alters electron distribution, reducing basicity compared to the nitrogen-rich isoquinoline .
Isoindoline and Indole-Based Analogs
Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride Structure: Isoindoline replaces isoquinoline; similarity score: 0.98 (vs. target compound) .
1,1'-Dimethyl-1H-spiro[indole-3,4'-piperidin]-2-one
Substituent-Driven Comparisons
Key Observations :
- Pyridinylmethyl Groups : Enhance water solubility and hydrogen-bonding capacity in the target compound, contrasting with the lipophilic fluorophenyl groups in P-CAB derivatives .
- Piperidine/Pyrrolidine Substituents : Improve metabolic stability but may reduce blood-brain barrier permeability compared to unsubstituted analogs .
Pharmacological and Physicochemical Profiles
Biological Activity
1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one is a spiro compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one is , with a molecular weight of 216.28 g/mol. The structure consists of a spiro configuration that links an isoquinoline moiety with a piperidine ring, contributing to its unique biological profile.
Anti-Cancer Properties
Recent studies have indicated that compounds similar to 1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of spiro compounds showed IC50 values below 10 µM against breast cancer cell lines (MCF-7) and prostate cancer (PC-3) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Spiro Compound A | MCF-7 | 8.5 |
| Spiro Compound B | PC-3 | 9.0 |
These findings suggest that the spiro structure may enhance the interaction with cellular targets involved in cancer proliferation.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that isoquinoline derivatives can inhibit neuroinflammation and protect neuronal cells from apoptosis.
- Mechanism : The compound's ability to modulate signaling pathways related to oxidative stress and inflammation has been highlighted in several studies .
| Study | Findings |
|---|---|
| Study A | Reduced TNF-alpha levels in neuronal cultures |
| Study B | Protection against glutamate-induced toxicity |
Anti-inflammatory Activity
The anti-inflammatory properties of spiro compounds have also been documented. They are believed to inhibit the production of pro-inflammatory cytokines.
- Research Findings : In vitro assays showed that 1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one significantly reduced IL-6 and IL-1β levels in macrophage cultures .
Synthesis Methods
The synthesis of 1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one typically involves multi-step processes utilizing palladium-catalyzed reactions which allow for the efficient construction of the spiro framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
